

Application Notes and Protocols for PYD-106 in Electrophysiology Experiments

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Compound of Interest

Compound Name: PYD-106

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Introduction

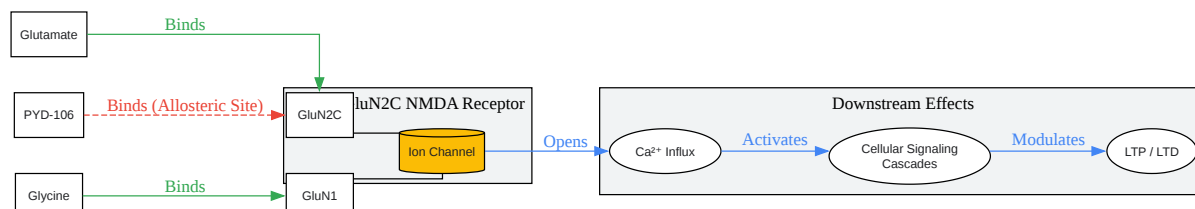
PYD-106 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3] As a member of the pyrrolidinone class of compounds, **PYD-106** enhances the function of these specific NMDA receptors, which are known to play crucial roles in various neurological processes. These application notes provide detailed protocols for utilizing **PYD-106** in standard electrophysiology experiments to characterize its effects on GluN2C-containing NMDA receptors.

Mechanism of Action

PYD-106 acts as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding sites for glutamate and glycine.[1] This binding event potentiates the receptor's response to agonist binding. Specifically, **PYD-106** has been shown to increase the opening frequency and open time of single-channel currents in response to maximal concentrations of glutamate and glycine.[1][2][3] It selectively enhances the responses of diheteromeric GluN1/GluN2C receptors and does not significantly affect NMDA receptors containing GluN2A, GluN2B, or GluN2D subunits, nor does it impact AMPA or kainate receptors.[1][3] The binding site for **PYD-106** is located at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[1][4]

Signaling Pathway

The following diagram illustrates the signaling pathway of a diheteromeric GluN1/GluN2C NMDA receptor and the modulatory role of **PYD-106**.



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NMDA Receptor Modulation by **PYD-106**

Data Presentation

The following tables summarize the quantitative data on the effects of **PYD-106** on GluN1/GluN2C NMDA receptors from published studies.

Table 1: Potentiation of GluN1/GluN2C Receptor Currents by **PYD-106**

Parameter	Value	Cell Type	Agonists	Reference
EC ₅₀	13 ± 1.0 μM	HEK-293	100 μM Glutamate, 30 μM Glycine	[1]
EC ₅₀	16 ± 0.5 μM	Xenopus oocytes	100 μM Glutamate, 30 μM Glycine	[1]
Max Potentiation	221% of control	HEK-293	50 μM PYD-106, max effective Glutamate & Glycine	[1]
Max Potentiation	224 ± 4.5% of control	HEK-293	50 μM PYD-106, max effective Glutamate & Glycine	[1]
Max Potentiation	204 ± 3.9% of control	Xenopus oocytes	100 μM PYD- 106, 100 μM Glutamate, 30 μM Glycine	[1]
Hill Slope	1.30 ± 0.04	HEK-293	100 μM Glutamate, 30 μM Glycine	[1]
Hill Slope	1.19 ± 0.03	Xenopus oocytes	100 μM Glutamate, 30 μM Glycine	[1]

Table 2: Effects of **PYD-106** on GluN1/GluN2C Single-Channel Kinetics

Parameter	Control	With 100 μ M PYD-106	Reference
Mean Open Time (ms)	0.35 \pm 0.07	0.48 \pm 0.07	[1]
Opening Frequency (Hz)	0.086 \pm 0.045	0.159 \pm 0.069	[1]

Table 3: Selectivity of **PYD-106** for Different NMDA Receptor Subunits

Receptor Subunit Composition	Effect of 50 μ M PYD-106 (% of control)	Cell Type	Reference
GluN1/GluN2A	88 \pm 2.7%	HEK-293	[1]
GluN1/GluN2B	81 \pm 1.2%	HEK-293	[1]
GluN1/GluN2C	224 \pm 4.5%	HEK-293	[1]
GluN1/GluN2D	81 \pm 1.0%	HEK-293	[1]
GluN1/GluN2A/GluN2C (triheteromeric)	87 \pm 2.2%	Xenopus oocytes	[1]

Experimental Protocols

Preparation of PYD-106 Stock Solutions

PYD-106 should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 20 or 50 mM).[1] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] When preparing working solutions, the final DMSO concentration should be kept low (e.g., between 0.005% and 0.5% v/v) to avoid solvent effects on the cells.[1][3]

Protocol 1: Whole-Cell Patch-Clamp Recordings in HEK-293 Cells

This protocol is designed to measure the effect of **PYD-106** on currents mediated by recombinant GluN1/GluN2C receptors expressed in HEK-293 cells.

Materials:

- HEK-293 cells transfected with GluN1 and GluN2C subunit cDNAs
- External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 μM EDTA, and 100 μM glycine, pH adjusted to 7.2 with NaOH.
- Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
- **PYD-106** stock solution (in DMSO)
- Glutamate stock solution
- Patch-clamp rig with amplifier, micromanipulator, and perfusion system

Procedure:

- Culture and transfect HEK-293 cells with plasmids encoding the GluN1 and GluN2C subunits of the NMDA receptor.
- 24-48 hours post-transfection, transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with the external solution.
- Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Clamp the cell at a holding potential of -60 mV.
- Apply a saturating concentration of glutamate (e.g., 100 μM) and glycine (already in the external solution) to elicit a baseline NMDA receptor-mediated current.

- Co-apply the same concentration of glutamate with varying concentrations of **PYD-106** (e.g., 0.1 μM to 100 μM) to determine the concentration-response relationship.
- Wash out **PYD-106** and glutamate, and re-apply glutamate alone to ensure the effect is reversible.
- Analyze the potentiation of the current amplitude by **PYD-106**.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recordings in *Xenopus* oocytes

This protocol is suitable for studying the effects of **PYD-106** on NMDA receptors expressed in *Xenopus laevis* oocytes.

Materials:

- *Xenopus laevis* oocytes
- cRNA for GluN1 and GluN2C subunits
- Barth's solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO_3 , 0.82 MgSO_4 , 0.33 $\text{Ca}(\text{NO}_3)_2$, 0.41 CaCl_2 , 5 HEPES, pH 7.4.
- Recording solution (Barth's solution supplemented with desired agonist concentrations)
- **PYD-106** stock solution (in DMSO)
- Glutamate and glycine stock solutions
- TEVC setup with amplifier, microelectrodes, and perfusion system

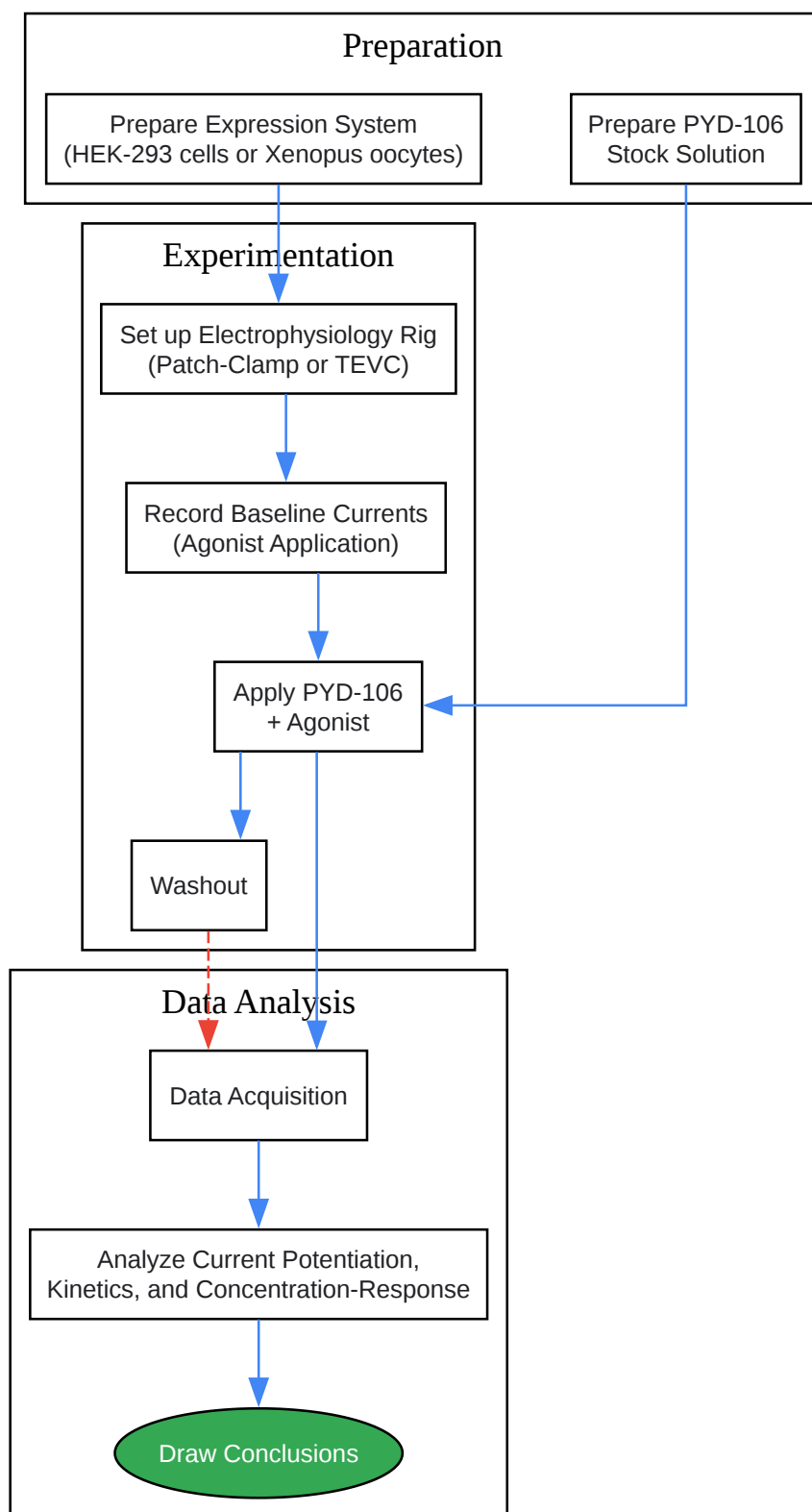
Procedure:

- Prepare and inject *Xenopus* oocytes with cRNA for GluN1 and GluN2C subunits.
- Incubate the oocytes for 1-4 days at 18°C in Barth's solution to allow for receptor expression.
- Place an oocyte in the recording chamber and perfuse with recording solution.

- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
- Clamp the oocyte membrane potential at a holding potential of -40 mV.
- Apply a saturating concentration of glutamate (e.g., 100 μ M) and glycine (e.g., 30 μ M) to establish a baseline current.
- Co-perfuse the oocyte with the same agonist concentrations plus the desired concentration of **PYD-106**.
- Record the potentiated current and wash out **PYD-106** to observe reversibility.
- Perform a concentration-response experiment by applying a range of **PYD-106** concentrations.
- Analyze the data to determine the EC_{50} and maximal potentiation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel compound like **PYD-106** using electrophysiology.



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Workflow for Electrophysiological Evaluation of **PYD-106**

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